molecular formula C11H17Cl2N B1471501 1-(2-Chlorophenyl)pentan-1-amine hydrochloride CAS No. 2098024-85-0

1-(2-Chlorophenyl)pentan-1-amine hydrochloride

Cat. No. B1471501
CAS RN: 2098024-85-0
M. Wt: 234.16 g/mol
InChI Key: OYVUDSXAMYWHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)pentan-1-amine hydrochloride, commonly known as CPPA-HCl, is a synthetic compound that has been widely used in scientific research. It is a chiral compound, meaning that it has two non-superimposable forms, and is used in the synthesis of a variety of compounds. CPPA-HCl is a versatile compound, with a variety of applications in scientific research, including in the study of biochemical and physiological effects, as well as in the synthesis of other compounds. In

Scientific Research Applications

Environmental Monitoring and Remediation

Chlorophenols, including those structurally related to 1-(2-Chlorophenyl)pentan-1-amine hydrochloride, have been extensively studied for their environmental impact, particularly in relation to municipal solid waste incineration and water treatment. Chlorophenols are precursors to dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI), where their presence and transformation into more toxic compounds like polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) are of concern. Studies have focused on their formation mechanisms, pathways, and potential for environmental remediation, emphasizing the need for monitoring and controlling their emissions to mitigate adverse environmental and health effects (Peng et al., 2016).

Water Treatment and Safety

Research on the reactions of chlorine with inorganic and organic compounds during water treatment highlights the complexity of interactions leading to the formation of by-products, some of which may have adverse health impacts. This work underscores the importance of understanding the kinetics and mechanisms of chlorine reactivity with contaminants to improve water treatment processes and ensure water safety. The study provides a critical review of chlorine reactivity with micropollutants, offering insights into optimizing water treatment to minimize harmful by-products (Deborde & von Gunten, 2008).

Chemical Synthesis and Characterization

Research into the synthesis, spectroscopic, and structural properties of novel substituted compounds related to chlorophenyl derivatives informs the development of new materials and chemicals with potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. These studies contribute to the broader understanding of the chemical properties and potential uses of chlorophenyl compounds, including their reactivity, structural characteristics, and potential as intermediates in the synthesis of more complex molecules (Issac & Tierney, 1996).

properties

IUPAC Name

1-(2-chlorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-2-3-8-11(13)9-6-4-5-7-10(9)12;/h4-7,11H,2-3,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUDSXAMYWHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)pentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)pentan-1-amine hydrochloride
Reactant of Route 3
1-(2-Chlorophenyl)pentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)pentan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)pentan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.